molecular formula C12H21NO2 B13072089 Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13072089
M. Wt: 211.30 g/mol
InChI Key: NVNMNARZCFNKND-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is part of the azaspirodecane family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific methyl and ester groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-4-3-5-12(6-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

NVNMNARZCFNKND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CNCC2C(=O)OC

Origin of Product

United States

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